- 2-Aminopyridines as an α-Bromination Shuttle in a Transition Metal-Free One-Pot Synthesis of Imidazo[1,2-a]pyridines, Advanced Synthesis & Catalysis, 2016, 358(3), 364-369
Cas no 943112-78-5 (Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate)
943112-78-5 structure
Product Name:Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
Número CAS:943112-78-5
MF:C10H10N2O2
Megavatios:190.198602199554
MDL:MFCD15203666
CID:840324
PubChem ID:20110289
Update Time:2025-05-19
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
- AK146475
- 6967AJ
- FCH924816
- SY011682
- AX8284038
- ST24047730
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid methyl ester
- Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (ACI)
- MFCD15203666
- BS-18266
- CS-0084385
- AKOS000348674
- SCHEMBL24655998
- DB-079848
- Methyl2-methylimidazo[1,2-a]pyridine-3-carboxylate
- 943112-78-5
- C77248
-
- MDL: MFCD15203666
- Renchi: 1S/C10H10N2O2/c1-7-9(10(13)14-2)12-6-4-3-5-8(12)11-7/h3-6H,1-2H3
- Clave inchi: LRDHMQIRNWVJTH-UHFFFAOYSA-N
- Sonrisas: O=C(C1N2C(C=CC=C2)=NC=1C)OC
Atributos calculados
- Calidad precisa: 190.074227566g/mol
- Masa isotópica única: 190.074227566g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 2
- Complejidad: 232
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 43.6
- Xlogp3: 2.3
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029191095-5g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 5g |
$679.80 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56495-100mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 100mg |
¥78.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56495-250mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 250mg |
¥178.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56495-1g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 1g |
¥531.0 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M896522-5g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | ≥95% | 5g |
5,205.60 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-100mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 100mg |
384CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-1g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 1g |
812.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-250mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 250mg |
876CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-50mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 50mg |
98.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-200mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 200mg |
226.0CNY | 2021-08-04 |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Bromotrichloromethane , Potassium bicarbonate Solvents: Acetonitrile ; 5 h, 80 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Polyethylene glycol ; 5 min, rt; 1 h, 80 °C
Referencia
- Sonochemical Synthesis and In Silico Evaluation of Imidazo[1,2-a]Pyridine Derivatives as Potential Inhibitors of Sirtuins, Polycyclic Aromatic Compounds, 2023, 43(4), 3741-3760
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Ethanol ; 20 h, reflux
Referencia
- Design, Synthesis, and Pharmacological Evaluation of N-Acylhydrazones and Novel Conformationally Constrained Compounds as Selective and Potent Orally Active Phosphodiesterase-4 Inhibitors, Journal of Medicinal Chemistry, 2012, 55(17), 7525-7545
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Boron trifluoride etherate , Tetrabutylammonium iodide Solvents: Acetonitrile ; 9 h, 80 °C
Referencia
- TBAI-catalyzed oxidative coupling of aminopyridines with β-keto esters and 1,3-diones - synthesis of imidazo[1,2-a]pyridines, Chemical Communications (Cambridge, 2011, 47(40), 11333-11335
Métodos de producción 5
Condiciones de reacción
Referencia
- Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditions [Erratum to document cited in CA154:588804], Synthesis, 2011, (8),
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Carbon tetrabromide Solvents: Acetonitrile ; 3 - 36 h, 80 °C
Referencia
- CBr4 Mediated Oxidative C-N Bond Formation: Applied in the Synthesis of Imidazo[1,2-α]pyridines and Imidazo[1,2-α]pyrimidines, Organic Letters, 2016, 18(5), 1016-1019
Métodos de producción 7
Condiciones de reacción
1.1 rt; 10 min, 55 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium sulfite Solvents: Water ; pH 8 - 9
Referencia
- Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditions, Synthesis, 2011, (4), 635-641
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: Methanol ; overnight, rt
Referencia
- Synthesis and characterisation of novel N substituted 2-methylimidazo[1,2a]pyridine-3-carboxamides, Journal of Chemical Research, 2011, 35(4), 243-245
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Water ; 30 min, 80 °C
1.2 30 min, 80 °C
1.2 30 min, 80 °C
Referencia
- NBS mediated protocol for the synthesis of N-bridged fused heterocycles in water, Tetrahedron Letters, 2017, 58(37), 3662-3666
Métodos de producción 10
Condiciones de reacción
1.1 3.5 h, rt
Referencia
- A Novel Solvent-Free Approach to Imidazole Containing Nitrogen-Bridgehead Heterocycles, Organic Letters, 2013, 15(14), 3646-3649
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile , Bromotrichloromethane ; 10 h, rt
Referencia
- Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle, Journal of Organic Chemistry, 2016, 81(19), 9167-9174
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium bromide Catalysts: Erythrosine Solvents: Acetonitrile ; 24 h, rt
Referencia
- Photocatalytic regeneration of brominating agent in the visible light-mediated synthesis of imidazo[1,2-a]pyridines, Catalysis Science & Technology, 2019, 9(6), 1528-1534
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Iodobenzene diacetate Catalysts: Boron trifluoride etherate Solvents: Tetrahydrofuran ; overnight, 7 °C
Referencia
- Synthesis of imidazo[1,2-a]pyridines by the bis(acetyloxy)(phenyl)-λ3-iodane-mediated oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-diones, Synthesis, 2011, (15), 2445-2453
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Raw materials
- Methyl 2-chloroacetoacetate
- Ethyl 2-chloroacetoacetate
- Diazenecarboxylic acid, (3-methoxy-1-methyl-3-oxo-1-propenyl)-,1,1-dimethylethyl ester
- Methyl 2-bromo-3-oxobutanoate
- methyl 3-oxobutanoate
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Preparation Products
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:943112-78-5)Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
Número de pedido:A859477
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:18
Precio ($):269.0
Correo electrónico:sales@amadischem.com
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Literatura relevante
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
943112-78-5 (Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate) Productos relacionados
- 2549-19-1(Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate)
- 123531-52-2(Ethyl imidazo1,2-apyridine-3-carboxylate)
- 1038828-20-4(3-methyl-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester)
- 81438-51-9(Ethyl 2,6-Dimethylimidazo1,2-Apyridine-3-carboxylate)
- 1400766-07-5(Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate)
- 1220397-13-6(Methyl Imidazo1,2-apyridine-2-carboxylate)
- 81448-48-8(Ethyl 2,7-dimethylimidazo1,2-apyridine-3-carboxylate)
- 62772-68-3(Imidazo[1,2-a]pyridine-3-carboxylic acid, 2-methyl-, ethyl ester,monohydrochloride)
- 1400766-01-9(3,7-dimethyl-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester)
- 1400766-19-9(3,5-dimethyl-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:943112-78-5)Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
Pureza:99%
Cantidad:5g
Precio ($):269.0